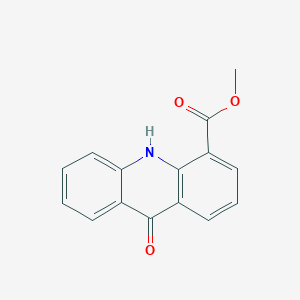

methyl 9-oxo-10H-acridine-4-carboxylate

Description

Contextualization within Acridone (B373769) and Acridine (B1665455) Chemistry

The study of methyl 9-oxo-10H-acridine-4-carboxylate is deeply rooted in the rich history and ongoing exploration of acridine and acridone chemistry. These parent structures provide the foundational framework upon which the properties and potential applications of their derivatives are built.

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.orgmdpi.com Initially, acridine derivatives were recognized for their utility as dyes and pigments in the nineteenth century. rsc.org A significant milestone in the history of acridines was the discovery of their antimicrobial properties. ptfarm.pl This led to the development of early antibacterial drugs. researchgate.net

The synthesis of the acridone scaffold, the core of this compound, has been a subject of extensive study. Classic synthetic methodologies such as the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids, and the Ullmann condensation, have been pivotal in accessing a wide array of acridine and acridone derivatives. wikipedia.orgwikipedia.orgnih.gov The Graebe-Ullmann synthesis is another classical method for preparing acridines. rsc.org These synthetic advancements have paved the way for systematic investigations into the structure-activity relationships of this class of compounds.

The acridone-4-carboxylate moiety, a key structural feature of the subject compound, imparts unique properties that are of considerable interest in modern chemical research. Derivatives containing this moiety have demonstrated a range of functionalities. For instance, 9-acridone-4-carboxylic acid has been identified as an effective fluorescent sensor for certain metal ions. nih.gov The fluorescent properties of acridone derivatives have also been harnessed for cell imaging applications. researchgate.netmdpi.com

Furthermore, the acridone-4-carboxylate scaffold has been explored for its biological activities. Acridone-4-carboxylic acid itself has been reported to act as an RNA replication inhibitor and possesses antiviral properties. jocpr.com The unique planar structure of the acridone ring system allows these molecules to intercalate with DNA, a mechanism that is often associated with their antitumor activity. rsc.orgmostwiedzy.pl This has spurred the synthesis and evaluation of numerous acridone derivatives as potential anticancer agents. nih.govrsc.orgnih.gov The ability to modify the carboxylate group and other positions on the acridone ring allows for the fine-tuning of their biological and photophysical properties.

Current Research Landscape and Emerging Directions for this compound

Current research on this compound primarily focuses on its synthesis and its role as a key intermediate in the creation of more complex molecules with specific functionalities. For example, it has been used in the preparation of acridine-4-carboxamide derivatives designed to enhance the thermal stability of short DNA duplexes. nih.gov

The synthesis of this compound can be achieved through the cyclization of 2,2'-iminodibenzoic acid followed by esterification. nih.gov Researchers are actively exploring new synthetic routes and modifications of the this compound structure to develop novel compounds with tailored properties. These efforts include the synthesis of N10-substituted acridone-based derivatives and their evaluation as potential inhibitors of biological targets like AKT for applications in cancer therapy. nih.gov The development of new acridone-based fluorescent probes for detecting biologically important molecules like nitric oxide is another active area of investigation. mdpi.com

The table below summarizes some of the research findings related to acridone derivatives:

| Compound/Derivative | Research Focus | Key Findings |

| Polyhalo acridone derivatives | Antitumor activity | Exhibited potent antitumor activity, with some compounds showing good antineoplastic selectivity. rsc.org |

| Acridine-4-carboxamides | DNA thermal stabilization | Can increase the thermal stability of short oligodeoxynucleotide probes. nih.gov |

| 9-Acridone-4-carboxylic acid | Fluorescent sensor | Established as an efficient fluorescent sensor for Cr(III). nih.gov |

| N10-substituted acridone derivatives | AKT inhibitors for breast cancer | Some N-butyl and N-propyl derivatives showed significant cytotoxicity against breast cancer cell lines. nih.gov |

| Acridone-based fluorescent probe | Nitric oxide detection | Development of a new fluorescent probe for the detection of nitric oxide. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxo-10H-acridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-15(18)11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14(10)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOXWSHHKOKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 9 Oxo 10h Acridine 4 Carboxylate and Its Derivatives

Established Synthetic Routes to the 9-oxo-10H-acridine-4-carboxylate Core

The construction of the tricyclic acridone (B373769) core is the foundational step in synthesizing methyl 9-oxo-10H-acridine-4-carboxylate. Traditional methods have been refined over the years to improve yields and accommodate a variety of precursors.

Key Reaction Pathways and Precursors (e.g., Ullmann Condensation, Cyclization)

The most prominent and widely employed method for creating the acridone skeleton is the Jourdan-Ullmann reaction. jocpr.comtandfonline.com This pathway involves two main stages: a copper-catalyzed N-arylation followed by an acid-catalyzed intramolecular cyclization.

The initial step is the Ullmann Condensation , which forms a crucial diphenylamine (B1679370) intermediate. wikipedia.orgorganic-chemistry.org For the synthesis of the 9-oxo-10H-acridine-4-carboxylate core, this involves the reaction of an anthranilic acid with a 2-halobenzoate derivative. tandfonline.com Specifically, the reaction between an appropriately substituted anthranilic acid and methyl 2-iodobenzoate (B1229623) under anhydrous Jourdan-Ullmann conditions produces 2-(2-methoxycarbonylphenyl)anthranilic acids, which are the direct precursors to the target acridone structure. tandfonline.com Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper powder. wikipedia.org

| Reaction | Precursors | Catalyst/Reagents | Intermediate Product | Ref. |

| Ullmann Condensation | Anthranilic acid, Methyl 2-iodobenzoate | Copper (e.g., Cu powder, Cu₂O) | 2-(2-methoxycarbonylphenyl)anthranilic acid | jocpr.com, tandfonline.com |

The second stage is the Cyclization of the N-phenylanthranilic acid intermediate. This intramolecular condensation is typically promoted by strong acids, which act as dehydrating agents. jocpr.com The diphenylamine-2-carboxylic acid derivative is heated, often with a catalyst, to induce ring closure and form the acridone ring system. youtube.com Commonly used catalysts for this cyclization include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphoryl chloride (POCl₃). jocpr.comjocpr.com The choice of catalyst can influence reaction conditions and yields.

| Reaction | Precursor | Catalyst/Reagents | Final Core Structure | Ref. |

| Intramolecular Cyclization | 2-(2-methoxycarbonylphenyl)anthranilic acid | H₂SO₄, PPA, or POCl₃ | 9-oxo-10H-acridine-4-carboxylate | jocpr.com, jocpr.com |

Esterification and N-Alkylation Strategies

The methyl ester group of the target compound can be introduced at different stages of the synthesis. One strategy is to use a precursor that already contains the methyl ester, such as methyl 2-iodobenzoate, in the initial Ullmann condensation. tandfonline.com

Alternatively, the synthesis can begin with 2-iodobenzoic acid, leading to the formation of 9-oxo-10H-acridine-4-carboxylic acid. This carboxylic acid can then be converted to its methyl ester via Esterification . The Fischer esterification is a classic and effective method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, driven towards the ester product by using a large excess of the alcohol. masterorganicchemistry.com

For the synthesis of derivatives, N-Alkylation of the acridone nitrogen (position 10) is a common functionalization strategy. researchgate.net The acridone core can be deprotonated with a suitable base to form an acridone salt, which then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield an N-alkylated acridone derivative. nih.gov This allows for the introduction of various side chains at the nitrogen atom, which can significantly modify the compound's properties. researchgate.net

Novel Approaches and Advanced Synthetic Strategies

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing acridone derivatives.

Green Chemistry Principles in Acridone Synthesis

In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of acridone synthesis. jocpr.com A key development is the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. jocpr.comjocpr.com

Another green approach involves replacing hazardous and corrosive acid catalysts like concentrated H₂SO₄ and PPA. jocpr.com Researchers have successfully employed safer and more environmentally benign solid acid catalysts, such as the Lewis acid zinc chloride (ZnCl₂), to facilitate the cyclization of N-phenylanthranilic acids. jocpr.comjocpr.comresearchgate.net Furthermore, the development of heterogeneous catalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄@Polyaniline-SO₃H), offers significant advantages, including easy separation from the reaction mixture and the potential for catalyst recycling. mdpi.com

| Green Strategy | Description | Advantages | Ref. |

| Microwave Irradiation | Using microwave heating instead of conventional methods. | Reduced reaction times, cleaner reactions, enhanced conversion. | jocpr.com, jocpr.com |

| Alternative Catalysts | Replacing strong acids (H₂SO₄, PPA) with solid Lewis acids (ZnCl₂) or heterogeneous catalysts. | Environmentally friendly, easier handling, potential for recycling. | jocpr.com, researchgate.net, mdpi.com |

| Solvent-Free Conditions | Performing reactions without a solvent medium. | Reduced waste, lower environmental impact. | researchgate.net |

Catalyst Development for Enhanced Yield and Selectivity

Advances in catalysis have significantly improved the synthesis of the acridone core. For the Ullmann reaction, modern protocols have moved beyond crude copper powder to soluble copper catalyst systems. wikipedia.org These systems often employ ligands, such as diamines and acetylacetonates, which stabilize the copper catalyst, improve its solubility, and allow reactions to proceed under milder conditions with lower catalyst loading. wikipedia.orgnih.gov

Palladium-catalyzed reactions have also emerged as powerful alternatives for constructing the acridone skeleton. For instance, a palladium-catalyzed dual C-H carbonylation of diarylamines provides a direct route to diversified acridone products. organic-chemistry.org This approach demonstrates excellent functional group compatibility and operational safety.

Regioselective Functionalization and Derivatization Strategies

The functionalization of the pre-formed acridone ring at specific positions is crucial for creating diverse derivatives. While the acridine (B1665455) ring can be difficult to functionalize directly due to its relative inertness, several regioselective methods have been developed. nih.gov

Protocols using organozinc reagents have been shown to effect regioselective arylation and alkylation of the acridine system, notably at the C-4 position. nih.gov Another strategy involves oxidative demethylation. For example, an ortho-dimethoxyacridone can be treated with ceric ammonium (B1175870) nitrate (B79036) (CAN) to regioselectively furnish an ortho-quinone, which can then undergo further condensation reactions to build more complex, fused structures. rsc.org

Late-stage functionalization via C-H activation is a rapidly advancing field that allows for the direct introduction of substituents onto the heterocyclic core. chinesechemsoc.orgmdpi.com For acridinium (B8443388) salts, which are oxidized derivatives of acridones, site-selective C-H alkylation at the C-3 and C-6 positions has been achieved. chinesechemsoc.org The existing carboxylate group at the C-4 position in the title compound can also be used as a handle for further derivatization, such as conversion into amides or other functional groups, providing another avenue for creating a library of related compounds. nih.gov

Synthesis of this compound Analogs

The fundamental approach to synthesizing the acridone core of this compound analogs typically involves the Jourdan-Ullmann reaction. This classical method provides a reliable route to substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids, which are the immediate precursors to the target methyl esters.

The process commences with the copper-catalyzed condensation of an anthranilic acid with a methyl 2-iodobenzoate under anhydrous conditions. This reaction yields a 2-(2-methoxycarbonylphenyl)anthranilic acid intermediate. Subsequent intramolecular cyclization of this intermediate, often facilitated by a strong acid like polyphosphoric acid, leads to the formation of the tricyclic 9-oxo-9,10-dihydroacridine-4-carboxylic acid.

The final step in the synthesis of the target compound is the esterification of the carboxylic acid group at the C-4 position. A common and effective method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves treating the 9-oxo-10H-acridine-4-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

Alternative esterification methods can also be employed, particularly for substrates that may be sensitive to strongly acidic conditions. These can include reaction with diazomethane (B1218177) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP).

Introduction of Diverse Substituents for Structure-Reactivity Studies

To explore the structure-activity relationships of this compound derivatives, a wide array of substituents can be introduced at various positions on the acridone core. These modifications are crucial for optimizing the biological activity and understanding the pharmacophore of this class of compounds.

Substituents can be incorporated either by using appropriately substituted starting materials in the initial Jourdan-Ullmann condensation or by direct modification of the pre-formed acridone ring system.

Substitution on the Benzenoid Rings:

A common strategy involves introducing substituents on the phenyl rings of the acridone nucleus. This can be achieved by starting with substituted anthranilic acids or substituted methyl 2-iodobenzoates. For example, the use of a 5-methylanthranilic acid in the Jourdan-Ullmann reaction would lead to a methyl-substituted acridone derivative. Similarly, employing a halogenated anthranilic acid can produce halogenated analogs. Studies on related acridine-4-carboxamides have shown that small substituents, such as methyl or chloro groups, at the 5-position can be particularly effective in enhancing biological activity. acs.org Larger substituents at any position, however, have been observed to decrease potency. acs.org

N-10 Substitution:

The nitrogen atom at the 10-position of the acridone ring is another key site for modification. Alkylation of the N-H group is a common strategy to introduce diverse functionalities. This is typically achieved by treating the 9-oxo-10H-acridine-4-carboxylate with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This allows for the introduction of various alkyl and substituted alkyl chains, which can significantly influence the compound's properties.

The following table provides examples of substituted 9-oxo-10H-acridine-4-carboxylic acid derivatives that have been synthesized for structure-reactivity studies, highlighting the versatility of the synthetic methodologies.

| Compound ID | R1 | R2 | R5 | R10 |

| 1 | H | H | H | H |

| 2 | I | H | H | H |

| 3 | H | H | Me | H |

| 4 | H | H | Cl | H |

| 5 | H | H | H | Propyl |

| 6 | H | H | H | Butyl |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 9 Oxo 10h Acridine 4 Carboxylate

Vibrational Spectroscopy for Conformational Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying functional groups and analyzing the conformational state of molecules. For acridine (B1665455) derivatives, IR spectra provide characteristic bands for the core structure and its substituents.

Theoretical studies using Density Functional Theory (DFT) have been successfully used to predict and assign vibrational transitions in phenyl acridine-9-carboxylates, which are structurally analogous to the title compound. nih.gov Experimental IR spectra of these compounds show that substitution influences the wavenumbers of characteristic stretching and bending modes, particularly those associated with the ester group and the heterocyclic nitrogen atom fragment. nih.gov

For the 9-oxo-acridine (acridone) structure, the IR spectra are characterized by absorptions in the N-H and C=O stretching vibration regions, confirming the predominance of the amide structure in both solid state and chloroform (B151607) solution. researchgate.net Skeletal C-C stretching vibrations of the benzene (B151609) and pyridine (B92270) units in the acridine core are typically observed in the 1625-1475 cm⁻¹ region, while C-H vibrations appear at other characteristic frequencies. researchgate.net Raman spectroscopy has also been applied to acridine-based dyes, where signals for C=N and C=C stretching appear around 1600 cm⁻¹, and other characteristic bands are seen between 1385–1415 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Methyl 9-oxo-10H-acridine-4-carboxylate Functional Groups Frequencies are approximate and based on data from related acridone (B373769) and carboxylate compounds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide I) | Stretching | 1630 - 1650 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| Aromatic C=C | Stretching | 1475 - 1625 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Formation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been extensively used to study acridine derivatives.

For methyl 9-oxo-9,10-dihydroacridine-4-carboxylate, specific ¹³C NMR chemical shifts have been reported in DMSO-d₆ at δ 168.56, 143.76, 133.52, 131.97, 120.15, and 117.77 ppm. nih.gov Detailed NMR studies of related phenyl acridine-9-carboxylates show that chemical shifts are influenced by the molecular structure and the solvent used. nih.gov The chemical shifts of the acridine protons and carbons generally align with expectations based on electron densities and resonance effects. sci-hub.se For instance, in the parent acridine, long-range couplings between protons on different rings (e.g., H₄ to H₅) have been observed, indicating inter-ring delocalization effects. sci-hub.se In the case of 9-aminoacridine, NMR evidence confirms its existence in the amino form rather than the imino tautomer in DMSO solution. sci-hub.se

For complex molecules, one-dimensional NMR spectra can be insufficient for complete assignment. Advanced 2D NMR techniques are employed for unambiguous structural characterization. nih.gov Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-space proximity of protons, which can confirm stereochemistry and conformation. nih.gov For acridine-based hydrazone derivatives, NOESY cross-peaks have been used to identify different conformers (e.g., E/Z isomers) arising from restricted rotation around N-N bonds. nih.gov

Other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are indispensable for assigning the ¹³C spectrum and confirming the connectivity of the molecular skeleton.

X-ray Crystallography of this compound and Co-crystals (Focus on Intermolecular Interactions)

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not detailed in the reviewed sources, extensive crystallographic studies on co-crystals of the parent acridine molecule and its derivatives provide significant insight into the expected intermolecular interactions. nih.govmdpi.com In co-crystals of acridine with molecules like hydroxybenzaldehydes or carboxylic acids, the primary interaction is often an O–H···N hydrogen bond between the acidic proton and the acridine nitrogen atom. nih.goviucr.org

The crystal packing is further stabilized by a network of weaker interactions, including C–H···O hydrogen bonds, C–H···π interactions, and π–π stacking interactions between the aromatic acridine rings. mdpi.comresearchgate.net The distance between stacked acridine planes is typically less than 3.5 Å. mdpi.com In the case of a bis(acridine-4-carboxamide) derivative, the alkyl linker was observed to thread through the minor groove of DNA duplexes, while the acridine moieties intercalated between base pairs, forming hydrogen bonds in the major groove. nih.gov These studies highlight the common supramolecular synthons and interaction patterns that would likely govern the crystal packing of this compound.

Table 3: Common Intermolecular Interactions in Acridine Co-crystals

| Interaction Type | Description |

|---|---|

| O–H···N Hydrogen Bond | Interaction between a hydroxyl or carboxyl group and the acridine nitrogen. iucr.org |

| C–H···O Hydrogen Bond | Weak hydrogen bonds involving aromatic C-H donors and oxygen acceptors. mdpi.com |

| π–π Stacking | Parallel stacking of acridine aromatic rings, often with centroid-centroid distances < 4.2 Å. nih.govmdpi.com |

Theoretical and Computational Investigations of Methyl 9 Oxo 10h Acridine 4 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio, ZINDO)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structure and properties. Methods like Density Functional Theory (DFT), Ab Initio, and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are widely applied to heterocyclic compounds like acridone (B373769) derivatives to investigate their electronic and structural properties.

DFT, particularly with functionals like B3LYP, is a popular method for studying acridine (B1665455) and acridone systems due to its balance of computational cost and accuracy. nih.gov These calculations can reliably predict geometric parameters, vibrational frequencies, and electronic properties. nih.gov For instance, DFT studies on acridine and phenazine (B1670421) have shown that structural parameters obtained by B3LYP/6-31G* geometry optimization are in good agreement with experimental data. nih.gov Similar accuracy is expected for methyl 9-oxo-10H-acridine-4-carboxylate. The computational analysis of novel acridone derivatives is often performed using DFT at levels like B3LYP/6-31G(d) to correlate theoretical findings with experimental data. researchgate.net

The electronic landscape of a molecule dictates its reactivity. Computational methods provide key metrics to understand this landscape, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, and Global Chemical Reactivity Descriptors.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For acridone derivatives, the rigid tricyclic aromatic core influences the HOMO and LUMO energy levels, which can be further tuned by substituents. researchgate.net For example, in donor-acceptor acridone derivatives, the introduction of an electron-withdrawing dicyanomethylene group has been shown to lower the LUMO energy significantly. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.netdtic.mil These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. rsc.org For acridone derivatives, the carbonyl group typically presents a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. acs.org The aromatic rings and the amine group also contribute significantly to the MEP surface, guiding intermolecular interactions. researchgate.net

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means stronger nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means stronger electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Hardness (η) | Resistance to change in electron distribution | η ≈ (ELUMO - EHOMO) / 2. Hard molecules are less reactive. |

| Softness (S) | Inverse of hardness (S = 1/η) | Soft molecules are more reactive. |

| Electronegativity (χ) | Tendency to attract electrons | χ ≈ -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ω = χ² / (2η). Measures stabilization upon accepting electrons. |

This table presents common global reactivity descriptors derived from DFT calculations and their general significance.

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for simulating UV-Visible absorption spectra. chemrxiv.org It calculates the energies of electronic transitions, which correspond to the absorption peaks. For acridine and its derivatives, the spectra are characterized by transitions between π-electron energy levels of the acridone ring, typically in the 350-450 nm range. researchgate.net TD-DFT calculations can predict how substituents on the acridone core will shift these absorption maxima (bathochromic or hypsochromic shifts), providing insights into the electronic structure. chemrxiv.org Studies on donor-acceptor acridones have used TD-DFT to understand the intramolecular charge transfer (ICT) features responsible for their optical properties. rsc.org

Vibrational Spectroscopy (IR): DFT calculations are also used to predict infrared (IR) spectra by calculating the vibrational frequencies of a molecule. nih.gov While calculated frequencies often have a systematic error, they can be corrected using scaling factors. The scaled theoretical spectra typically show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.gov For this compound, this would be useful for identifying characteristic vibrational modes, such as the C=O stretch of the ketone and ester groups, and the vibrations of the acridone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Molecular Dynamics Simulations for Conformational Space and Molecular Interactions

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility and intermolecular interactions. openpharmaceuticalsciencesjournal.com

For acridine derivatives, MD simulations have been instrumental in understanding their interactions with biological macromolecules. researchgate.net For example, simulations have been used to study how acridine-based compounds intercalate with DNA and bind to enzymes like topoisomerase. nih.gov These studies reveal the stability of the ligand-protein or ligand-DNA complex, identify key hydrogen bonds and π-π stacking interactions, and analyze the dynamic nature of the binding pocket. researchgate.netnih.gov A 200 ns MD simulation of an acridine-triazole-pyrimidine hybrid showed its optimal orientation for intercalation with DNA bases, highlighting its stability within the binding site. nih.gov Although no specific MD simulations for this compound were found, this methodology could be applied to study its conformational preferences and its potential interactions with biological targets.

Structure-Reactivity and Structure-Function Correlations (Computational Approaches)

A primary goal of computational chemistry in drug discovery is to establish relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key computational approach used for this purpose. wisdomlib.org

QSAR studies on acridone derivatives have been performed to model their anticancer and antiviral activities. hkbpublications.comnih.gov These studies correlate various calculated molecular descriptors (e.g., steric, electronic, hydrophobic) with observed biological activity. wisdomlib.org For instance, a QSAR analysis of acridone derivatives as HCV inhibitors highlighted the significant contribution of molar refractivity and hydrophobicity to their activity. hkbpublications.com Another study on the antitumor activity of acridinones found that hydrophobic and molecular symmetry properties were important for activity, while electronic and topological properties were key for DNA binding. nih.gov Such models can guide the design of new, more potent derivatives by predicting the activity of yet-unsynthesized compounds. nih.gov

Prediction of Novel Derivatives and Reaction Pathways

Computational tools are increasingly used not only to analyze existing molecules but also to design new ones with desired properties. Virtual screening and molecular docking are powerful techniques for identifying promising new derivatives from large compound libraries. ijpsjournal.com

For the acridone scaffold, computational approaches guide the synthesis of novel derivatives. researchgate.net For example, molecular docking can be used to predict the binding affinity of designed acridone derivatives to a specific protein target. nih.gov Compounds showing high predicted binding scores can then be prioritized for synthesis and experimental testing. researchgate.net This approach has been used to develop novel bis-acridone analogues and tetracyclic acridone derivatives as potential anticancer agents. nih.govijpsjournal.com Computational studies can also predict reaction pathways and transition states, providing mechanistic insights that can help optimize synthetic strategies for creating new derivatives. acs.org

Chemical Reactivity and Mechanistic Studies of Methyl 9 Oxo 10h Acridine 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Acridone (B373769) Scaffold

The acridone scaffold of methyl 9-oxo-10H-acridine-4-carboxylate is a key determinant of its reactivity. The electron distribution within this tricyclic system makes the 9-position particularly susceptible to nucleophilic attack. clockss.org This is a general characteristic of acridine (B1665455) derivatives, where the carbon at the 9-position is electron-deficient. clockss.org Consequently, a variety of nucleophiles can react at this site, leading to the substitution of the carbonyl oxygen (in its activated form) or addition to the carbonyl group.

Conversely, electrophilic substitution reactions on the acridone core are less common and typically require harsh conditions. The electron-withdrawing nature of the carbonyl group and the carboxylate group deactivates the aromatic rings towards electrophilic attack. However, under forcing conditions, electrophiles can react at positions with relatively higher electron density, such as the 2, 7, and 4'-positions of the diphenylamine-2,4'-dicarboxylic acid precursor, which is used in the synthesis of acridone derivatives. researchgate.net

The synthesis of related acridone derivatives often involves nucleophilic substitution as a key step. For instance, the reaction of a 9-chloroacridine (B74977) precursor with a nucleophile is a common method for introducing a variety of functional groups at the 9-position. clockss.org While not a direct substitution on the acridone itself, it highlights the importance of nucleophilic substitution in the broader chemistry of this class of compounds.

Redox Chemistry of this compound

The redox behavior of this compound is characterized by both oxidation and reduction processes centered on the acridone core. Acridone derivatives are known to undergo reversible electrochemical oxidation. rsc.org The oxidation process typically involves the removal of an electron from the acridone unit to form a radical cation. rsc.org The stability and potential at which this oxidation occurs are influenced by the substituents on the acridone ring system.

In the case of this compound, the presence of the electron-withdrawing methyl carboxylate group at the 4-position would be expected to make the oxidation more difficult compared to unsubstituted acridone, thus shifting the oxidation potential to a higher value. rsc.org Conversely, the reduction of the acridone core is also a significant aspect of its redox chemistry. The reduction process is often irreversible and occurs at relatively low potentials. rsc.org

Cyclic voltammetric studies of similar acridone derivatives have shown that they can exhibit reversible oxidation waves. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial in determining the redox properties, can be calculated from electrochemical data. researchgate.net For a series of donor-acceptor molecules based on acridone-amine, the HOMO levels were found to be in the range of -4.95 to -5.11 eV, and the LUMO levels were between -2.36 to -2.56 eV. researchgate.net

Table 1: Electrochemical Data for Selected Acridone Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|

| Unsubstituted Acridone | 1.020 (quasi-reversible) | - | - | - |

| Carbazole-substituted Acridone | 1.132 (oxidation of acridone unit) | -2.399 (irreversible) | - | - |

This table presents data for related acridone derivatives to illustrate the general redox behavior of the acridone scaffold. Data extracted from multiple sources. rsc.orgrsc.org

Photochemistry and Photoreactivity of the Acridone Core

The acridone core of this compound imparts significant photochemical and photoreactive properties to the molecule. Acridones are well-known for their strong fluorescence and excellent stability against photodegradation. mdpi.com This fluorescence arises from the relaxation of a photoexcited state. The acridone molecule contains both an electron-accepting carbonyl group and an electron-donating amino group, which facilitates the formation of a photoexcited intramolecular charge transfer state, thereby enhancing electron transfer rates. mdpi.com

The photophysical properties, such as absorption and emission wavelengths, are influenced by the solvent polarity. mdpi.com For some acridone derivatives, a red-shifted fluorescent emission is observed in polar aprotic solvents. mdpi.com The quantum yield, a measure of the efficiency of fluorescence, can also be solvent-dependent. mdpi.com

Acridone derivatives can act as photocatalysts, mediating various chemical transformations upon irradiation with visible light. mdpi.com For instance, they have been utilized in visible light-induced organocatalyzed atom transfer radical polymerization (ATRP) of vinyl monomers. mdpi.com The photoreactivity of the acridone core allows it to absorb light and initiate chemical reactions, making it a valuable component in the design of photoinitiators for free radical polymerization. mdpi.com

The photolysis of acridine derivatives has been studied, revealing that the quantum yield of the photochemical reaction can be influenced by factors such as pH and the surrounding medium. rsc.org For example, the photolysis of 9-acridinecarboxaldehyde shows a quantum yield that is dependent on the protonation state of the molecule. rsc.org

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of reactions involving this compound. Kinetic data for reactions occurring at the 9-position of acridine derivatives have been reviewed, with a focus on hydrolysis and condensation reactions. clockss.org The rates of these reactions are influenced by the nature of the substituents on the acridone ring and the reaction conditions, such as pH. clockss.org

For instance, the hydrolysis of 9-aminoacridines is more facile in the presence of alkali than in acidic media. clockss.org The reaction order with respect to the reactants can provide clues about the reaction mechanism. The hydrolysis of some 9-aminoacridines has been found to be first-order with respect to the amine but zeroth-order with respect to the hydroxide (B78521) concentration, suggesting a specific reaction pathway. clockss.org

Thermodynamic analysis of the crystal lattice energetics of acridine derivatives reveals that dispersive interactions between molecules are often the dominant stabilizing force. researchgate.net However, for their quaternary salts, electrostatic interactions between ions become the primary stabilizing factor. researchgate.net Such thermodynamic data are crucial for understanding the solid-state properties and solubility of these compounds.

Theoretical studies, such as those employing semiempirical PM3 methods, have been used to characterize the thermodynamic and kinetic aspects of reaction steps, for example, in the chemiluminescence of acridinium (B8443388) salts, which are closely related to acridones. researchgate.net These computational approaches can help to elucidate complex reaction mechanisms and identify rate-determining steps. researchgate.net

Role in Organic Transformations and Catalysis

This compound, by virtue of its acridone core, has the potential to play a significant role in various organic transformations and catalytic processes. Acridinium salts, which can be derived from acridones, are excellent photocatalysts for a wide range of preparative transformations. rsc.org These organic photocatalysts exhibit exceptional photophysical properties, including strong reduction potential in the excited state, stability, and solubility in a variety of solvents. rsc.org

The modular nature of the acridinium scaffold allows for the tuning of its photophysical and electrochemical properties through structural modifications. rsc.org This tunability is crucial for designing catalysts with specific redox potentials and excited-state lifetimes for targeted applications. rsc.org

Acridone derivatives have been employed as photocatalysts to mediate visible light-induced organocatalyzed atom transfer radical polymerization (ATRP). mdpi.com In these systems, the photoexcited acridone derivative initiates the polymerization process. Furthermore, acridone-based photoinitiating systems have been used for the free radical polymerization of acrylates, achieving high final conversions. mdpi.com These systems can function as either one-component Type II photoinitiators or as part of multicomponent systems in the presence of an additive like an iodonium (B1229267) salt or an amine synergist. mdpi.com The high photoreactivity of these systems has even been harnessed in 3D printing applications through laser writing technologies. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-chloroacridine |

| Diphenylamine-2,4'-dicarboxylic acid |

| 9-aminoacridine |

| 9-acridinecarboxaldehyde |

Applications of Methyl 9 Oxo 10h Acridine 4 Carboxylate in Materials Science and Chemical Biology Excluding Clinical Human Trials

Luminescent Probes and Sensors

The inherent fluorescence of the acridone (B373769) core makes it an attractive platform for the development of chemical sensors and bioimaging agents. The carboxylate group at the 4-position provides a convenient handle for synthetic modification, allowing for the attachment of various functionalities to tune the photophysical properties and introduce selectivity for specific analytes.

Design and Synthesis of Chemosensors for Specific Analytes

Methyl 9-oxo-10H-acridine-4-carboxylate is a pivotal precursor in the synthesis of chemosensors. A notable example is its role in the development of fluorescent probes for nitric oxide (NO), an important signaling molecule in numerous physiological and pathological processes.

The synthesis of a nitric oxide probe can be initiated from 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The process involves the esterification to this compound, followed by N-methylation at the acridone nitrogen. Subsequent nitration and reduction steps lead to the formation of a diamino-substituted acridone, which serves as the NO-sensitive fluorescent probe. This derivative, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a significant increase in fluorescence intensity. nih.gov

Table 1: Synthesis of a Nitric Oxide Probe Precursor

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 9-oxo-9,10-dihydroacridine-4-carboxylic acid | Methanol (B129727), Acid Catalyst | This compound |

| 2 | This compound | Methyl Iodide, Sodium Hydride, DMF | Methyl 10-methyl-9-oxo-9,10-dihydroacridine-4-carboxylate |

| 3 | Methyl 10-methyl-9-oxo-9,10-dihydroacridine-4-carboxylate | Nitric Acid, Acetic Acid | Methyl 10-methyl-7-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate |

Bioimaging Applications (e.g., Cellular Imaging, in vitro Probes)

The acridone-4-carbonyl scaffold, derived from this compound, has been utilized in the development of probes for bioimaging. By conjugating the acridone core with biomolecules, researchers can create probes that target specific cellular components or respond to changes in the cellular environment.

For instance, a derivative of 10H-acridin-9-one and (S)-tyrosine, namely 3-(4-hydroxyphenyl)-2-[(9-oxo-9,10-dihydroacridine-4-carbonyl) amino]propionic acid, has been synthesized. This molecule exhibits pH-dependent fluorescence, which has been harnessed for the labeling of cancer cells. researchgate.net The cell permeability and the characteristic change in fluorescence in a physiologically relevant pH range make it a promising tool for intracellular imaging. researchgate.net

Furthermore, the inherent fluorescence of acridine-4-carboxamide derivatives, which are synthesized from the corresponding methyl ester, allows for the monitoring of their interaction with biological macromolecules like DNA. This property is crucial for studying their mechanism of action and for the development of DNA-targeting probes. oup.com

Advanced Functional Materials

The rigid, planar structure and photophysical properties of the acridone core make it a valuable component in the design of advanced functional materials, including those for optoelectronic applications and specialized polymers.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Acridone derivatives are widely investigated for their potential in organic light-emitting diodes (OLEDs). Their high thermal stability and bipolar charge-transport properties make them suitable as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. While this compound itself is not typically used as the final emissive or charge-transporting material, the acridone core is a key building block in more complex structures designed for OLEDs. researchgate.netmdpi.com

For example, by linking a carbazole (B46965) unit to the nitrogen atom of the acridone, materials with highly twisted and rigid structures have been synthesized. These materials exhibit good thermal stability and balanced carrier-transporting properties, leading to the fabrication of efficient green phosphorescent and TADF OLEDs with low efficiency roll-off. researchgate.net Other acridine-based materials have been developed as efficient hole-transporting materials in phosphorescent OLEDs. mdpi.com

Polymer Chemistry and Composites Incorporating Acridone Moieties

The acridone scaffold can be incorporated into polymeric materials to impart specific functions. Acridone derivatives have been designed as novel photoinitiators for the free radical polymerization of acrylates. These compounds can act as one-component Type II photoinitiators or as part of multicomponent photoinitiating systems, demonstrating excellent polymerization initiating abilities and achieving high final monomer conversions upon irradiation with light-emitting diodes.

Mechanistic Biological Interactions (Preclinical/In Vitro, Not Clinical)

Derivatives of 9-oxo-10H-acridine-4-carboxylic acid, readily synthesized from the methyl ester, have been the subject of numerous preclinical studies to elucidate their mechanisms of biological action, particularly as potential therapeutic agents.

The planar acridone ring system is a classic DNA intercalating motif. This ability to insert between the base pairs of DNA is a primary mechanism for the cytotoxic and antiviral effects of many acridone derivatives. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Beyond DNA intercalation, acridone-4-carboxamide derivatives have been shown to inhibit the activity of various enzymes. For example, a series of these compounds were tested for their inhibitory properties against the NS3 helicase of the Hepatitis C virus (HCV). Several derivatives were found to inhibit the enzyme at low micromolar concentrations. The proposed mechanism involves not only intercalation into double-stranded nucleic acids but also direct interaction with the viral enzyme.

Table 2: In Vitro Biological Activity of Acridone-4-Carboxamide Derivatives

| Compound | Biological Target/Assay | Activity (IC₅₀) | Selectivity Index (in HCV replicon system) |

|---|---|---|---|

| N-(pyridin-4-yl)-amide of acridone-4-carboxylic acid | HCV RNA Replication | - | 19.4 |

| N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid | HCV RNA Replication | - | 40.5 |

| Acridone-4-carboxamide Derivative 1 | HCV NS3 Helicase | 3 µM | - |

DNA/RNA Binding and Intercalation Studies (Molecular Mechanisms)

The planar tricyclic structure of the acridine (B1665455) ring is a key determinant of its ability to interact with nucleic acids. Derivatives of acridine-4-carboxamide are well-documented DNA intercalators, a mechanism that underpins many of their biological effects. nih.govmdpi.com

Molecular Mechanism of Intercalation: The primary mode of interaction involves the insertion of the flat acridine ring system between the base pairs of the DNA double helix. mdpi.com This intercalation is stabilized by van der Waals forces between the acridine ring and the adjacent DNA base pairs. Further stability is often conferred by ionic interactions between substituents on the acridine molecule and the phosphate (B84403) backbone of the DNA. mdpi.com This binding event disrupts the normal structure of DNA, causing localized unwinding and lengthening of the helix, which can interfere with cellular processes such as DNA replication and transcription by blocking the action of polymerases. mdpi.com

Research Findings:

Studies on acridine-4-carboxamide derivatives demonstrate their capacity to thermally stabilize short DNA duplexes, a property valuable in the development of oligonucleotide probes. nih.gov

The binding of these compounds to DNA has been characterized using various spectroscopic methods, including UV-Vis absorption and circular dichroism, as well as electrophoretic mobility shift assays. mdpi.com

Quantitative analysis of these interactions has yielded binding constants, providing a measure of the affinity of the compounds for DNA. mdpi.com

Table 1: DNA Binding Constants for Selected Acridine Derivatives

| Compound | Binding Constant (Kb) (M-1) | Method | Reference |

|---|---|---|---|

| 3,9-Disubstituted Acridine Derivative 17a | 9.03 × 104 | Absorption Titration | mdpi.com |

| 3,9-Disubstituted Acridine Derivative 17b | 7.55 × 104 | Absorption Titration | mdpi.com |

| 3,9-Disubstituted Acridine Derivative 17c | 6.25 × 104 | Absorption Titration | mdpi.com |

| 3,9-Disubstituted Acridine Derivative 17d | 5.77 × 104 | Absorption Titration | mdpi.com |

Beyond DNA, acridine derivatives have also been shown to interact with RNA. This interaction can also occur via intercalation, disrupting the structure and function of RNA molecules.

Enzyme Inhibition Studies (Molecular Mechanisms)

The ability of acridine derivatives to interact with nucleic acids and other biological macromolecules makes them potent inhibitors of various enzymes. The 9-oxo-acridine (acridone) structure is a key pharmacophore in this context.

Topoisomerase: Acridine-4-carboxamides are recognized as potent inhibitors of DNA topoisomerases, particularly topoisomerase II. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The inhibitory mechanism does not typically involve blocking the enzyme's catalytic activity directly but rather acting as "topoisomerase poisons." nih.govacs.org The acridine derivative first intercalates into the DNA, and when the topoisomerase enzyme cleaves the DNA strand(s), the drug stabilizes the transient "cleavable complex" formed between the enzyme and the DNA. mdpi.comnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA strand breaks and subsequent cellular apoptosis. nih.govnih.gov

Photosystem II (PSII): Acridone derivatives have been identified as inhibitors of Photosystem II, a key protein complex in the photosynthetic electron transport chain of plants and cyanobacteria. researchgate.net The mechanism of inhibition involves the herbicide binding to the D1 protein within the PSII complex. lsuagcenter.comucanr.eduunl.edu This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively interrupting the photosynthetic process and leading to oxidative stress and cell death. unl.eduumn.edu Molecular docking studies suggest that acridone derivatives fit within the QB binding site of the D1 protein. researchgate.net

Acetylcholinesterase (AChE): The acridine scaffold is a well-established inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Molecular docking studies have elucidated the binding mechanism, showing that the planar acridine ring engages in π-π stacking interactions with aromatic residues, such as tryptophan (Trp82), in the active site gorge of the enzyme. nih.govresearchgate.net This interaction blocks the entry of the substrate to the catalytic site, thereby inhibiting enzyme activity.

Protein Kinases: Certain acridine derivatives have been shown to inhibit protein kinases, a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. nih.govnih.gov The mechanism can be complex, sometimes involving competitive inhibition with respect to ATP at the catalytic site. nih.gov In other cases, such as with Protein Kinase C (PKC), the inhibition can be competitive with respect to lipid cofactors, suggesting an interaction with the enzyme's regulatory domain. nih.gov Some acridines have been developed as dual inhibitors, targeting multiple kinases like Src and MEK simultaneously. researchgate.netacs.org

Telomerase: A significant area of research has focused on the inhibition of telomerase by acridine derivatives. nih.govresearchgate.netpnas.org Telomerase is an enzyme that maintains telomere length in cancer cells, contributing to their immortality. The mechanism of inhibition involves the stabilization of G-quadruplex structures. nih.govacs.org The G-rich single-stranded DNA at the ends of telomeres can fold into these four-stranded structures. researchgate.net Acridine derivatives bind to and stabilize these G-quadruplexes, which prevents the telomerase enzyme from accessing and extending the telomere, ultimately leading to telomere shortening and cell senescence. researchgate.netnih.gov

Table 2: Enzyme Inhibition by Selected Acridine Derivatives

| Enzyme | Acridine Derivative Class | Inhibition Mechanism | Reference |

|---|---|---|---|

| Topoisomerase I/II | 3,9-Disubstituted Acridines | Stabilization of the covalent DNA-enzyme cleavage complex | mdpi.com |

| Telomerase | Disubstituted Acridones | Stabilization of G-quadruplex DNA structures | nih.gov |

| Protein Kinase C | Aminoacridines | Interaction with regulatory domain; competitive with lipid cofactors | nih.gov |

| Photosystem II | Acridin-9(10H)-one | Binding to D1 protein, blocking electron transport | researchgate.net |

| Src/MEK Kinase | Substituted Acridines | Multi-target kinase inhibition | researchgate.net |

Protein-Ligand Interaction Profiling (Biophysical Studies)

Understanding the interaction between small molecules like this compound and their biological targets is crucial for rational drug design and mechanistic studies. A variety of biophysical techniques are employed to characterize these protein-ligand interactions. nih.gov

The binding of acridine derivatives to proteins and nucleic acids can be investigated using methods such as absorption and fluorescence spectroscopy. nih.gov For instance, the interaction of acridine orange with renal microvillus vesicles has been studied using these techniques, revealing distinct binding pathways to both lipid and protein components of the membrane. nih.gov Nanosecond lifetime measurements and fluorescence titration experiments can confirm the presence of different binding environments for the ligand. nih.gov Computational approaches, including molecular docking and dynamics simulations, complement these experimental methods by providing atomic-level insights into the binding modes and energies, as seen in studies of acridine inhibitors with acetylcholinesterase. researchgate.net

Cellular Uptake and Localization Studies (Mechanistic Focus)

The biological activity of a compound is contingent upon its ability to enter cells and reach its intracellular target. Studies on acridine-4-carboxamide derivatives, such as DACA, provide a mechanistic model for the cellular uptake of this class of compounds. nih.gov

The uptake kinetics are often very rapid, with equilibrium being reached within seconds of exposure. nih.gov Lipophilicity plays a significant role; more lipophilic derivatives tend to accumulate to a greater extent within cells. nih.gov However, cytotoxic effects are often well-correlated with the total amount of drug accumulated by the cells, rather than just lipophilicity. researchgate.net

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of these compounds. Studies with DACA have shown a punctate fluorescence pattern in the cytoplasm, which is consistent with the drug being taken up into and sequestered within acidic vesicles like lysosomes. nih.govresearchgate.net More hydrophilic analogues, in contrast, may show more prominent nuclear accumulation, consistent with their primary target being DNA. researchgate.net The high affinity of some acridine carboxamides for cellular membranes may contribute to the rapidity of their uptake and efflux. nih.gov

Applications in Analytical Chemistry (Non-clinical)

The distinct photophysical properties of the acridone core structure make it a valuable scaffold for applications in non-clinical analytical chemistry.

Fluorescent Reagents for Detection and Quantification

The 9(10H)-acridone moiety is an excellent fluorophore. This property has been exploited to design and synthesize novel small-molecule fluorescent probes for sensing biologically important molecules. nih.govresearchgate.net For example, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone has been developed as a fluorescent probe for nitric oxide (NO). nih.gov In the presence of NO, the probe undergoes a chemical reaction to form a triazole derivative, which results in a five-fold increase in fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive detection and imaging of NO in living cells. nih.gov The spectroscopic properties of these probes can be tuned to fall within the excitation ranges of common fluorescence microscopes, making them practical tools for chemical biology research. nih.govnih.gov

Chromatography and Separation Techniques (e.g., HPLC derivatization)

While specific applications for this compound in chromatography are not extensively documented, closely related acridone structures are used as derivatizing agents in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its separation characteristics. The acridone structure can be attached to analytes that lack a suitable chromophore or fluorophore, thereby enabling their sensitive detection by UV-Vis or fluorescence detectors.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of This compound in the areas of herbicidal activity, plant system interactions, or corrosion inhibition.

Extensive searches were conducted to find research data on the following topics:

Herbicidal Activity and Plant System Interactions (e.g., Photosystem II Inhibition): No studies were found that specifically investigate the herbicidal properties of this compound or its mechanism of action on plant systems such as Photosystem II. While research exists on the herbicidal activity of other acridone derivatives, this information does not pertain to the specific methyl ester compound requested.

Corrosion Inhibition: Similarly, no literature was identified that details the use or efficacy of this compound as a corrosion inhibitor. Research on other substituted acridine compounds for corrosion inhibition has been published, but these findings are not directly applicable to the subject of this article.

Therefore, due to the lack of specific research on this compound in these non-clinical applications, the requested article sections on its herbicidal activity and corrosion inhibition cannot be generated.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Acridone-Based Scaffolds

Methyl 9-oxo-10H-acridine-4-carboxylate is a versatile precursor for the synthesis of more complex, next-generation acridone-based scaffolds with tailored biological activities. The presence of the methyl ester at the C-4 position offers a reactive handle for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

One significant area of development is the synthesis of novel DNA intercalating agents. The planar acridone (B373769) core is well-suited for insertion between the base pairs of DNA, a mechanism of action for many anticancer drugs. Research has demonstrated that methyl 9-oxo-9,10-dihydroacridine-4-carboxylate can be converted to corresponding acridine-4-carboxamides. nih.gov These derivatives are designed to enhance DNA binding affinity and thermal stability of short oligodeoxynucleotide probes, which is crucial for the accurate detection of point mutations in genetic analysis. nih.gov The synthetic pathway often involves the initial preparation of methyl 9-oxo-9,10-dihydroacridine-4-carboxylate from 2,2'-iminodibenzoic acid, followed by conversion to a more reactive intermediate that can be coupled with various amines to produce a library of acridone-4-carboxamides. nih.gov

Furthermore, the ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which in turn can be activated and coupled with a wide range of moieties, including peptides, to create sophisticated drug conjugates. nih.gov These peptide-acridone conjugates are being explored for their potential as targeted anticancer, antiviral, and antiprion agents. nih.gov The peptide component can be designed to recognize specific cellular targets, thereby delivering the cytotoxic acridone payload with greater precision.

Another promising direction is the development of multi-drug resistance (MDR) reversal agents. Certain acridone-4-carboxamide derivatives have shown the ability to overcome MDR in cancer cells. nih.gov By modifying the structure of this compound, researchers aim to optimize the potency of these MDR inhibitors, potentially leading to more effective combination chemotherapies.

The following table summarizes the key reactive transformations of this compound in the development of next-generation scaffolds.

| Starting Material | Reagent(s) | Product Class | Potential Application |

| This compound | Amines | Acridone-4-carboxamides | DNA Intercalators, MDR Reversal Agents |

| This compound | Hydrazine | Acridone-4-carbohydrazide | Intermediate for further derivatization |

| Acridone-4-carboxylic acid (from hydrolysis of the ester) | Peptides | Peptide-acridone conjugates | Targeted Drug Delivery |

Integration with Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions to build large, well-organized structures, offers exciting opportunities for this compound. The acridone core, with its aromatic surface, can participate in π-π stacking interactions, while the carbonyl and ester groups can engage in hydrogen bonding and coordination with metal ions.

A notable area of exploration is the use of acridone-derived ligands in the self-assembly of coordination cages. uni-goettingen.de These cages are discrete, hollow structures formed by the coordination of organic ligands with metal ions. The internal cavity of these cages can encapsulate guest molecules, leading to applications in catalysis, sensing, and drug delivery. While research has focused on bispyridyl acridone ligands, the fundamental principles can be extended to derivatives of this compound. uni-goettingen.de The carboxylate group, after hydrolysis of the methyl ester, can act as a coordination site for metal ions, facilitating the formation of novel cage architectures.

The host-guest chemistry of these acridone-based supramolecular assemblies is a rich area for future investigation. uni-goettingen.de The encapsulation of biologically relevant molecules or drug molecules within these cages could lead to novel delivery systems with controlled release properties. The planar nature of the acridone unit can also be exploited in the design of host systems for polyaromatic hydrocarbons through π-π stacking and cation-π interactions. acs.org

Advanced Characterization Techniques for Complex Systems

As more complex systems based on this compound are developed, the need for advanced characterization techniques becomes paramount. A combination of spectroscopic and computational methods is essential to fully elucidate the structure, dynamics, and function of these novel molecules and assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and ROESY, are crucial for the unambiguous structural assignment of new acridone derivatives. ipb.pt These methods provide detailed information about proton-proton and proton-carbon connectivities, as well as through-space interactions, which are vital for determining the conformation of flexible side chains and the stereochemistry of complex products. ipb.pt For supramolecular assemblies, diffusion-ordered spectroscopy (DOSY) can be employed to determine the size of aggregates and association constants in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for characterizing large supramolecular structures and peptide conjugates.

Photophysical Studies: The acridone scaffold is inherently fluorescent, and its photophysical properties are sensitive to the local environment. acs.org Detailed studies of the absorption and emission spectra, fluorescence quantum yields, and lifetimes of this compound derivatives are essential for their development as fluorescent probes and materials for optoelectronic devices. Time-resolved fluorescence spectroscopy can provide insights into the dynamics of host-guest interactions and the binding of these molecules to biological targets.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the structural and electronic properties of acridone derivatives. nih.gov These calculations can provide insights into molecular geometries, electronic transitions, and the nature of non-covalent interactions, guiding the design of new molecules with desired properties.

The table below outlines some advanced characterization techniques and their specific applications to systems derived from this compound.

| Technique | Application | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of new derivatives | Covalent bond connectivity |

| 2D NMR (ROESY/NOESY) | Conformational analysis | Through-space proton-proton proximities |

| Mass Spectrometry (HRMS) | Molecular formula determination | Exact mass and elemental composition |

| Fluorescence Spectroscopy | Photophysical characterization | Absorption/emission wavelengths, quantum yield, lifetime |

| Computational Chemistry (DFT) | Prediction of molecular properties | Optimized geometry, electronic structure, spectral properties |

Interdisciplinary Research Opportunities for this compound

The unique properties of the acridone scaffold position this compound at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Chemical Biology: The intrinsic fluorescence of the acridone core makes it an attractive scaffold for the development of fluorescent probes for biological imaging. researchgate.net By attaching specific recognition elements to the acridone-4-carboxylate backbone, researchers can design probes that selectively target and report on the presence of specific biomolecules or cellular environments. For example, a conjugate of 9-oxo-9,10-dihydroacridine-4-carboxylic acid and tyrosine has been shown to exhibit pH-dependent fluorescence, enabling its use in labeling cancer cells. researchgate.net

Materials Science: Acridone derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org The design of novel acridone-based materials with tailored electronic properties could lead to more efficient and stable OLED devices. The ability to functionalize the acridone core at the C-4 position through the methyl ester provides a route to tune the emission color and charge transport properties of these materials. rsc.org

Environmental Science: The strong interaction of acridines with certain metal ions and organic pollutants suggests their potential use in the development of chemical sensors for environmental monitoring. Furthermore, some acridine (B1665455) derivatives have been studied for their anticorrosion properties on steel, an area where functionalized acridones could offer new solutions. nih.gov

The following table highlights some of the interdisciplinary research areas where this compound could play a significant role.

| Discipline | Research Area | Potential Application |

| Chemical Biology | Fluorescent Probes | Cellular imaging, biosensing |

| Materials Science | Organic Electronics | OLEDs, TADF emitters |

| Environmental Science | Chemical Sensing | Detection of pollutants |

| Medicinal Chemistry | Drug Discovery | Anticancer agents, MDR reversal agents |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 9-oxo-10H-acridine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via coupling reactions using 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid as a precursor. A typical protocol involves activating the carboxylic acid with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by the addition of dicyclohexylcarbodiimide (DCC) as a coupling agent. Intermediate purification via column chromatography is recommended to isolate the product .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) ensures precise atomic parameterization, with validation of bond lengths (e.g., mean C–C bond deviation < 0.002 Å) and R-factors (< 0.05). Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous acridine derivatives, the compound likely exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in locked, ventilated cabinets away from oxidizers .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., D , R , S ). For example, the keto group at position 9 may form D(2) motifs with adjacent carboxylate oxygens. Use software like Mercury (CCDC) to generate hydrogen bond tables and validate against Etter’s rules for supramolecular synthons .

Q. What mechanistic insights explain the inhibitory effects of acridine derivatives in catalytic hydrodearomatization (HDA)?

- Methodological Answer : In NiMo/AlO-catalyzed HDA, this compound likely competes with polyaromatic hydrocarbons (PAHs) for adsorption sites. Kinetic studies in trickle-bed reactors (280–320°C, 120 barg) show reduced phenanthrene conversion due to strong nitrogen-catalyst interactions. Co-feeding experiments with carbazole suggest basic nitrogen compounds dominate inhibition via slow hydrodenitrogenation (HDN) rates .

Q. How do photophysical properties of acridine derivatives enable their use in optical sensors?

- Methodological Answer : The conjugated π-system and electron-withdrawing carboxylate group enhance luminescence sensitivity. Experimental studies in SiO films reveal solvatochromic shifts (~20 nm in polar solvents) and lifetime changes (τ = 5–10 ns) upon protonation. Quantum mechanical simulations (e.g., TD-DFT) correlate dipole moment changes (Δμ = 3–5 D) with analyte-induced spectral shifts .

Data Contradiction & Validation

Q. How can discrepancies in crystallographic data for acridine derivatives be resolved?

- Methodological Answer : Cross-validate data using multiple refinement tools (e.g., SHELXL vs. OLEX2). For example, if anisotropic displacement parameters (ADPs) for the methyl group show >10% variation, re-examine data scaling (via SADABS) or apply twin refinement (e.g., using TWINLAW in SHELXL). Compare with analogous structures (e.g., ethyl 3-(9-chloro-10-oxo-anthracenyl)isoxazole-4-carboxylate) to identify systematic errors .

Q. What statistical approaches are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR)?

- Methodological Answer : Use principal component analysis (PCA) to cluster spectral datasets. For instance, if NMR chemical shifts deviate >2 ppm from DFT-predicted values, re-optimize computational parameters (e.g., solvent model in Gaussian 16). Pair IR carbonyl stretches (1700–1750 cm) with X-ray bond lengths (C=O ~1.21 Å) to validate resonance effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.